Catalyst-Controlled Regioselectivity: Pd vs Fe Enables Orthogonal Functionalization at C6 and C8
Unlike 6-chloropurine or 2,6-dichloropurine, which undergo functionalization at a single position, 6,8-dichloro-9H-purine demonstrates catalyst-dependent regioselective cross-coupling. Under Pd catalysis with phenylboronic acid, substitution occurs exclusively at C6, yielding 8-chloro-6-phenylpurine. Under Fe catalysis with methylmagnesium chloride, substitution proceeds exclusively at C8, yielding 6-chloro-8-methylpurine . This divergent regioselectivity enables access to two distinct monochloro intermediates from a single precursor, a capability not achievable with 2,6-dichloropurine, which reacts only at C6 under both conditions [1].
| Evidence Dimension | Regioselectivity of cross-coupling (site of substitution) |
|---|---|
| Target Compound Data | 6,8-Dichloro-9-(THP)purine: Pd → 100% C6 substitution; Fe → 100% C8 substitution |
| Comparator Or Baseline | 2,6-Dichloropurine: Both Pd and Fe → exclusive C6 substitution |
| Quantified Difference | 6,8-Dichloro enables C8 functionalization; 2,6-dichloro does not permit C8 functionalization |
| Conditions | Pd(PPh3)4, PhB(OH)2, K2CO3, toluene, 100°C (C6); Fe(acac)3, MeMgCl, THF/NMP, -30°C to rt (C8) |
Why This Matters
This orthogonal reactivity eliminates the need for separate precursors when targeting 6-substituted vs 8-substituted purine derivatives, reducing synthesis steps and inventory complexity.
- [1] Hocek M, Dvořáková H. An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropurines. J Org Chem. 2003;68(14):5773-5776. doi:10.1021/jo034351i View Source
